EP3 Receptor Binding Affinity of L-826266 Versus EP4 and Other Prostanoid Receptors
L-826266 demonstrates high-affinity binding to the EP3 receptor with a Ki of 0.8 nM, representing a primary selectivity driver [1]. The compound exhibits substantially lower affinity for the EP4 receptor (Ki = 715 nM), corresponding to an 894-fold selectivity window [1]. In selectivity profiling, L-826266 shows no detectable binding to EP1 or EP2 receptors at concentrations up to 5,000 nM [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | EP3: Ki = 0.8 nM; EP4: Ki = 715 nM; EP1: Ki > 5,000 nM (no binding detected); EP2: Ki > 5,000 nM (no binding detected) |
| Comparator Or Baseline | EP4 receptor (same compound, cross-receptor comparison); EP1 and EP2 receptors (binding assay negative controls) |
| Quantified Difference | 894-fold higher affinity for EP3 versus EP4 (calculated as 715 nM / 0.8 nM = 893.75); EP1/EP2 selectivity > 6,250-fold based on minimum detectable binding threshold |
| Conditions | Radioligand binding assays using human recombinant prostanoid receptors |
Why This Matters
This selectivity profile enables researchers to isolate EP3-mediated signaling from EP1, EP2, and EP4 pathways, reducing confounding variables in mechanistic studies.
- [1] IUPHAR/BPS Guide to Pharmacology. L-826266 Ligand Activity Charts. Ligand ID: 5844. pKi = 9.1 (Ki = 0.8 nM). View Source
- [2] Bertin Bioreagent. L-826,266 Product Overview. CAT N°: 18538. View Source
